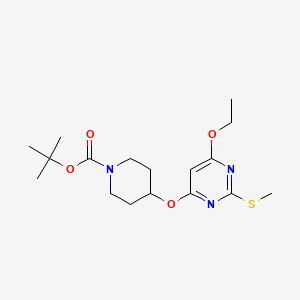

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound, characterized by its unique molecular structure, is being investigated for various therapeutic applications, particularly in the context of its interactions with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is C16H26N4O3S, with a molecular weight of approximately 354.47 g/mol. The compound features a piperidine ring, which is known for its role in numerous biologically active molecules, and a pyrimidine moiety that contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₆N₄O₃S |

| Molecular Weight | 354.47 g/mol |

| CAS Number | 1353989-87-3 |

| Purity | >95% (typical) |

| Storage Conditions | Sealed, dry, 2-8°C |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent.

Research indicates that this compound may act as an inhibitor of specific protein kinases, which are crucial in cell signaling pathways. The interaction of the pyrimidine ring with the ATP-binding site of kinases suggests that it may interfere with phosphorylation processes essential for cell growth and division.

Pharmacological Studies

- Inhibition Studies : In vitro studies have shown that this compound exhibits inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values reported range from low micromolar to nanomolar concentrations, indicating potent activity against target kinases involved in tumorigenesis.

- Case Studies : A notable study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The study demonstrated that treatment with the compound led to significant apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

- Toxicology : Toxicological assessments have indicated that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are needed to fully elucidate its safety profile and potential side effects.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions.

- Introduction of the Pyrimidine Moiety : A nucleophilic substitution reaction incorporates the pyrimidine derivative into the piperidine structure.

- Functional Group Modifications : Ethoxy and methylthio groups are introduced through specific substitution reactions.

- Final Coupling : The final product is obtained by coupling with tert-butyl chloroformate.

Chemistry

In synthetic organic chemistry, tert-butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows researchers to explore various chemical transformations and reaction mechanisms.

Biology

This compound is being studied for its potential biological activities, particularly as a lead compound in drug development. Its interactions with biological targets make it a candidate for further pharmacological exploration.

Medicine

In medicinal chemistry, it has been investigated for therapeutic properties, including:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit significant anti-proliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |

| A549 (Lung Cancer) | 0.250 | Moderate inhibitory effect |

| HeLa (Cervical Cancer) | 0.300 | Moderate inhibitory effect |

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as a building block for more complex chemical entities.

Anticancer Activity

A notable study evaluated the anticancer properties of similar piperidine derivatives, revealing a significant reduction in tumor size in mouse models treated with these compounds. The study highlighted their potential as effective agents against triple-negative breast cancer, demonstrating a favorable safety profile compared to normal cells.

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of related compounds, indicating their potential role in modulating mood disorders. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylthio group at the 2-position of the pyrimidine ring undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| m-CPBA | Sulfoxide derivative | 0–5°C, dichloromethane |

| H₂O₂/CH₃COOH | Sulfone derivative | 25°C, 12 hours |

The sulfone formation increases electrophilicity at the pyrimidine ring, making it more reactive toward nucleophilic substitution.

Nucleophilic Substitution at the Pyrimidine Ring

The ethoxy group at the 6-position of the pyrimidine ring participates in nucleophilic aromatic substitution (NAS) reactions. Amines, thiols, or alcohols can replace the ethoxy group under basic conditions.

| Nucleophile | Reagent | Product |

|---|---|---|

| Ammonia | NH₃, DMF, 80°C | 6-Amino-pyrimidinyl derivative |

| Benzylamine | K₂CO₃, DMSO, 100°C | 6-(Benzylamino)-pyrimidinyl analog |

This substitution is regioselective due to the electron-withdrawing effects of the adjacent methylthio group.

Ester Hydrolysis

The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield a piperidine amine intermediate, enabling further functionalization.

| Acid | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid (TFA) | 25°C, 2–4 hours | Piperidin-4-yloxy-pyrimidine |

| HCl (4M in dioxane) | Reflux, 6 hours | Free amine hydrochloride salt |

The deprotected amine is pivotal for conjugating additional pharmacophores or modifying solubility.

Piperidine Ring Functionalization

The piperidine ring participates in ring-opening or further substitution reactions under strong acidic or basic conditions:

-

Ring-opening : Treatment with concentrated H₂SO₄ cleaves the piperidine ring, forming a linear amine derivative.

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts.

Comparative Reactivity with Structural Analogs

The reactivity profile differs significantly from analogs lacking the methylthio or ethoxy groups. For example:

Mechanistic Insights

-

Methylthio oxidation : Proceeds via a radical mechanism with m-CPBA, forming a sulfoxide intermediate before full oxidation to sulfone.

-

Ethoxy substitution : Follows an aromatic SNAr mechanism, facilitated by deprotonation of the nucleophile under basic conditions.

This compound’s multifunctional design allows precise tuning of its chemical and biological properties, making it valuable for medicinal chemistry and materials science. Future studies could explore its catalytic applications or interactions with biological targets like kinase enzymes.

Propriétés

IUPAC Name |

tert-butyl 4-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-6-22-13-11-14(19-15(18-13)25-5)23-12-7-9-20(10-8-12)16(21)24-17(2,3)4/h11-12H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLCEQXNTLXAJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)OC2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.